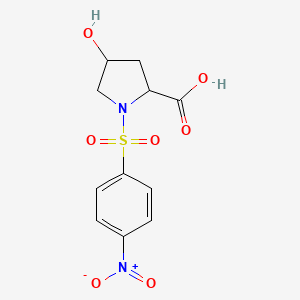

4-Hydroxy-1-(4-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Hydroxy-1-(4-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid is a chemical compound with the CAS Number: 91088-77-6 . It has a molecular weight of 316.29 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The compound is synthesized by the reaction of 4-hydroxyproline with 4-nitrobenzenesulfonyl chloride . This reaction results in the formation of the sulfonamide, as indicated by the absence of the characteristic downfield 1H NMR peak of the pyrrolidine ring and the presence of S–N stretching vibration at 857.82 cm−1 on the FTIR .Molecular Structure Analysis

The compound was characterized using single crystal X-ray diffraction studies . It was found to have crystallized in an orthorhombic crystal system with space group P2 1 2 1 2 1 . The S1-N1 bond length of 1.628 (2) Å was a strong indication of the formation of the title compound .Chemical Reactions Analysis

The compound is formed by the reaction of 4-hydroxyproline with 4-nitrobenzenesulfonyl chloride . Further details about its chemical reactions are not available in the retrieved sources.Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . Its molecular weight is 316.29 . Further physical and chemical properties are not available in the retrieved sources.Wissenschaftliche Forschungsanwendungen

- Sulfonamides, including this compound, have historically played a crucial role in medicine due to their effectiveness against bacterial infections. Researchers have explored the antibacterial potential of 4-hydroxy-1-(4-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid . Further studies could investigate its specific mechanisms of action and potential applications in treating drug-resistant bacteria.

- The aryl sulfonyl group in sulfonamides has been utilized in asymmetric synthesis to protect nitrogen, oxygen, and amino acid functional groups during reactions involving carbonyl compounds and organometallic reagents . Researchers may explore its utility in designing novel synthetic routes for pharmaceuticals and other organic compounds.

- Predicted ADMET (absorption, distribution, metabolism, excretion, and toxicity) parameters suggest that this compound has suitable bioavailability credentials . Investigating its pharmacokinetics and safety profile could guide drug development efforts.

- Computational studies have indicated that 4-hydroxy-1-(4-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid shows promising inhibition prospects against dihydropteroate synthase, DNA topoisomerase, and the SARS-CoV-2 spike protein . These findings hint at potential antiviral and anticancer applications.

- Researchers have analyzed the supramolecular architecture of this compound using noncovalent interaction and Hirshfeld surface analysis . Understanding its crystal packing and intermolecular forces can inform drug formulation and crystallization techniques.

- Single crystal X-ray diffraction studies have revealed the solid-state structure of 4-hydroxy-1-(4-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid . Spectroscopic methods (NMR, FTIR, ES-MS, and UV) have further characterized its properties. Researchers may explore its potential as a spectroscopic probe or sensor.

Antibacterial and Antimicrobial Properties

Asymmetric Synthesis and Protecting Functional Groups

Bioavailability and ADMET Parameters

Molecular Docking Studies

Supramolecular Architecture and Noncovalent Interactions

Solid-State Structure and Spectroscopic Analysis

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

4-hydroxy-1-(4-nitrophenyl)sulfonylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O7S/c14-8-5-10(11(15)16)12(6-8)21(19,20)9-3-1-7(2-4-9)13(17)18/h1-4,8,10,14H,5-6H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHHZTZPBEAKESE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-1-(4-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[5-Ethylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2641370.png)

![N-(m-tolyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2641373.png)

![6-chloro-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2641375.png)

![ethyl 4-[7-amino-8-cyano-5-oxo[1,6]naphthyridin-6(5H)-yl]benzenecarboxylate](/img/structure/B2641380.png)

![2alpha-[(S)-1-Hydroxyheptyl]-4beta,8alpha-dihydroxy-3,4,7,8-tetrahydro-2H-1-benzopyran-5(6H)-one](/img/structure/B2641386.png)

![N,N-diethyl-2-[3-[2-(3-methylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide](/img/structure/B2641388.png)

![N-(4-methoxybenzyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2641391.png)